3-Amino-1-(3,4,5-trimethoxyphenyl)propan-1-ol
Overview
Description
3-Amino-1-(3,4,5-trimethoxyphenyl)propan-1-ol: is an organic compound characterized by the presence of an amino group, a hydroxyl group, and a trimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-1-(3,4,5-trimethoxyphenyl)propan-1-ol typically involves the reaction of 3,4,5-trimethoxybenzaldehyde with nitromethane to form a nitrostyrene intermediate. This intermediate is then reduced using a suitable reducing agent, such as lithium aluminum hydride, to yield the desired amino alcohol .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyl group in 3-Amino-1-(3,4,5-trimethoxyphenyl)propan-1-ol can undergo oxidation to form the corresponding ketone.
Reduction: The nitro group in the intermediate nitrostyrene can be reduced to an amino group.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or hydrogenation using palladium on carbon.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: 3-Keto-1-(3,4,5-trimethoxyphenyl)propan-1-ol.
Reduction: this compound.
Substitution: Various substituted derivatives depending on the reactants used.
Scientific Research Applications
Chemistry: 3-Amino-1-(3,4,5-trimethoxyphenyl)propan-1-ol is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology: In biological research, this compound is used to study the effects of trimethoxyphenyl groups on biological systems. It serves as a model compound for understanding the interactions of similar structures with biological targets .
Medicine: Its structural features make it a candidate for the design of drugs targeting specific enzymes or receptors .
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials with unique properties .
Mechanism of Action
The mechanism of action of 3-Amino-1-(3,4,5-trimethoxyphenyl)propan-1-ol involves its interaction with specific molecular targets. The trimethoxyphenyl group can bind to active sites of enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .
Comparison with Similar Compounds
1-(3,4,5-Trimethoxyphenyl)propan-1-ol: Similar structure but lacks the amino group.
3-(3,4,5-Trimethoxyphenyl)propionic acid: Contains a carboxylic acid group instead of a hydroxyl group.
Ethanone, 1-(3,4,5-trimethoxyphenyl)-: Contains a ketone group instead of a hydroxyl group.
Uniqueness: 3-Amino-1-(3,4,5-trimethoxyphenyl)propan-1-ol is unique due to the presence of both an amino group and a hydroxyl group, which allows for a wide range of chemical modifications and biological interactions. This dual functionality makes it a versatile compound in various research and industrial applications .
Properties
IUPAC Name |
3-amino-1-(3,4,5-trimethoxyphenyl)propan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO4/c1-15-10-6-8(9(14)4-5-13)7-11(16-2)12(10)17-3/h6-7,9,14H,4-5,13H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGEKNGOSFRKULQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(CCN)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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